4-Methyl-3-nitroaniline

Melting Point Physical Property Regioisomer

Ensure optimal yield and purity in your downstream synthesis with the correct regioisomer of 4-Methyl-3-nitroaniline (CAS 119-32-4). Substituting other isomers (e.g., 4-methyl-2-nitroaniline) alters reaction kinetics and forms unintended byproducts, compromising your API or dye quality. This meta-nitro/para-methyl intermediate is structurally validated for synthesizing the antiemetic Cyclizine and high-performance azo dyes. Source the precise molecule from reliable global suppliers; bulk quantities available.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 119-32-4
Cat. No. B015663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-nitroaniline
CAS119-32-4
Synonyms3-Nitro-4-methylaniline;  1-Amino-3-nitro-4-methylbenzene;  5-Nitro-4-toluidine;  4-Amino-2-nitrotoluene;  2-Nitro-4-aminotoluene;  4-Methyl-3-nitroaniline;  NSC 7731; 
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N)[N+](=O)[O-]
InChIInChI=1S/C7H8N2O2/c1-5-2-3-6(8)4-7(5)9(10)11/h2-4H,8H2,1H3
InChIKeyGDIIPKWHAQGCJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 72° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-3-nitroaniline (CAS 119-32-4): Physicochemical Baseline for Informed Procurement


4-Methyl-3-nitroaniline (CAS 119-32-4), also known as 3-nitro-p-toluidine, is a substituted aromatic amine with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol. This compound is characterized by a nitro group (-NO₂) at the meta position and a methyl group (-CH₃) at the para position relative to the primary amino group (-NH₂) [1]. Physically, it appears as an orange to ochre crystalline powder with a melting point of 74–77 °C, a density of 1.312 g/cm³, and water solubility of less than 1 g/L at ambient temperature [1]. It serves as a versatile intermediate in the synthesis of azo dyes and certain pharmaceuticals, most notably the antiemetic drug Cyclizine .

4-Methyl-3-nitroaniline (CAS 119-32-4): Why In-Class Nitroanilines Cannot Be Simply Interchanged


While several methyl-nitroaniline isomers share the same molecular formula and basic functional groups, their specific substitution patterns govern critical physicochemical and reactive properties that preclude generic substitution in established synthetic routes. The meta-nitro/para-methyl arrangement of 4-methyl-3-nitroaniline confers a distinct melting point (74–77 °C) that differs significantly from its regioisomers, such as 3-nitroaniline (111–114 °C) and 4-methyl-2-nitroaniline (115–116 °C) . More importantly, the specific orientation of the nitro and methyl substituents dictates the regioselectivity and outcome of electrophilic aromatic substitution and diazotization reactions [1]. Substituting a different isomer can alter reaction kinetics, lead to the formation of unintended regioisomeric products, or compromise the purity profile of downstream intermediates, ultimately impacting manufacturing efficiency and final product quality in dye and pharmaceutical synthesis [2].

4-Methyl-3-nitroaniline (CAS 119-32-4): Quantified Differentiation Against Closest Analogs


Melting Point Comparison Against Common Regioisomers

The melting point of 4-methyl-3-nitroaniline (74–77 °C) is significantly lower than that of its unsubstituted analog 3-nitroaniline (111–114 °C) and its ortho-nitro isomer 4-methyl-2-nitroaniline (115–116 °C) [1]. This difference reflects the distinct intermolecular forces arising from the specific substitution pattern and has practical implications for purification and handling.

Melting Point Physical Property Regioisomer

Basicity (pKa) Comparison with Structural Analogs

The acid-base equilibrium of 4-methyl-3-nitroaniline in n-butanol reveals a pKn-BuOHBH value of 3.47, compared to 2.84 for m-nitroaniline and 2.79 for 2-methyl-5-nitroaniline under identical conditions [1]. This indicates that 4-methyl-3-nitroaniline is a weaker base in this medium than these structurally related compounds.

Basicity pKa Reactivity

Water Solubility Comparison with Unsubstituted Analog

4-Methyl-3-nitroaniline exhibits water solubility of <1 g/L, whereas 3-nitroaniline has a reported solubility of approximately 1.25 g/L in water [1][2]. The methyl substitution reduces aqueous solubility relative to the unsubstituted nitroaniline.

Solubility Water Solubility Formulation

Regioselective Synthetic Access via Direct Nitration

The direct nitration of p-toluidine yields exclusively the 4-methyl-3-nitroaniline isomer due to the strong directing effects of the amino and methyl substituents [1]. This is in contrast to the nitration of unprotected aniline, which typically yields a mixture of ortho- and para-substituted products requiring costly separation [2].

Regioselectivity Nitration Synthesis

4-Methyl-3-nitroaniline (CAS 119-32-4): Evidence-Backed Application Scenarios


Synthesis of Cyclizine API (Pharmaceutical Intermediate)

4-Methyl-3-nitroaniline serves as a critical building block in the synthesis of Cyclizine, an antiemetic drug . The compound's specific substitution pattern is essential for constructing the diphenylmethylpiperazine core of Cyclizine. The documented use of this specific isomer in a commercial API synthesis underscores its validated utility and the necessity for this precise compound in pharmaceutical manufacturing, where even minor structural variations can lead to different pharmacological or toxicological profiles .

Precursor for Azo Dyes and Pigments via Diazotization

The primary aromatic amine functionality of 4-methyl-3-nitroaniline is exploited in diazotization reactions to form diazonium salts, which are then coupled with various aromatic compounds to produce azo dyes . The unique electronic influence of the methyl and nitro substituents on the aromatic ring dictates the color properties (hue, intensity) and fastness of the resulting dyes. Using an alternative isomer would yield a different diazonium salt, leading to a dye with potentially undesirable or suboptimal color characteristics, making this specific isomer indispensable for certain dye formulations .

Model Compound for Studying Regioselective Electrophilic Substitution

Due to its well-defined and predictable regiochemistry, 4-methyl-3-nitroaniline is an ideal model substrate in academic and industrial research for investigating the mechanisms and optimizing conditions for electrophilic aromatic substitution, particularly nitration and halogenation [1]. Its behavior serves as a benchmark for understanding the interplay of multiple directing groups, providing a predictable system for developing new synthetic methodologies and for teaching fundamental organic chemistry principles [1].

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